2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione
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Overview
Description
2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione is a complex organic compound with a unique structure that includes both thieno and thiopyran rings
Preparation Methods
The synthesis of 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione can be achieved through multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thieno and thiopyran derivatives Compared to these, 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione may have unique properties due to its specific structure and functional groups
Properties
IUPAC Name |
(2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-21(18,19)8-12(11)20-15(13)16/h2-5H,6-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJZQABKGDJTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCS(=O)(=O)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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